Alpha-dihydrodiphosphopyridinenucleotidedisodiumsalt
Description
Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate (IUPAC name) is a dinucleotide phosphate compound primarily recognized as the reduced disodium salt of α-nicotinamide adenine dinucleotide (α-NADH). This molecule consists of two ribonucleotide units:
- Adenine moiety: Derived from adenosine-5'-monophosphate (AMP) with stereochemistry (2S,3R,4S,5S).
- Nicotinamide moiety: A 3-carbamoylpyridine derivative with stereochemistry (2R,3S,4R,5S).
The compound acts as a coenzyme in redox biochemistry, facilitating electron transfer in enzymatic reactions. Its molecular formula is C21H27N7O14P2·2Na (molecular weight: 709.40 g/mol), with CAS No. 108321-31-9 . It is hygroscopic, water-soluble, and appears as a pale-yellow powder .
Properties
CAS No. |
108321-31-9 |
|---|---|
Molecular Formula |
C21H27N7Na2O14P2 |
Molecular Weight |
709.4 g/mol |
IUPAC Name |
disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13+,14-,15+,16-,20+,21-;;/m0../s1 |
InChI Key |
QRGNQKGQENGQSE-IAMIWKPVSA-L |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@H]3[C@@H]([C@@H]([C@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate is a complex nucleotide analogue with potential therapeutic applications. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- Molecular Formula : C21H27N7Na2O14P2
- Molecular Weight : 709.40 g/mol
- CAS Number : 606-68-8
This structure incorporates a purine base (6-aminopurine) and a pyridine derivative, which are known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its role as a nucleotide analogue. Nucleotide analogues can interfere with nucleic acid synthesis and function by mimicking natural nucleotides. The specific mechanisms include:
- Inhibition of Nucleic Acid Synthesis : By incorporating into RNA or DNA during replication or transcription processes.
- Modulation of Enzyme Activity : Acting as an inhibitor or activator for various enzymes involved in nucleotide metabolism.
Antiviral Properties
Research indicates that phosphorus-modified nucleoside analogues exhibit potent antiviral activity. These compounds can inhibit viral replication by interfering with the viral genome's synthesis. For instance:
- Study Findings : A study demonstrated that similar phosphonate nucleoside analogues showed significant antiviral effects against various RNA viruses by disrupting their replication cycles .
Cytotoxicity and Antitumor Activity
Preliminary studies suggest potential anticancer properties:
- Cell Line Studies : In vitro tests on cancer cell lines have shown that the compound can induce apoptosis (programmed cell death) in certain types of cancer cells. This effect is hypothesized to be due to the compound's incorporation into RNA and subsequent disruption of protein synthesis necessary for cell survival.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed in vivo |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily hepatic |
| Excretion | Renal excretion |
Case Studies and Research Findings
- Study on Antiviral Efficacy :
- Cytotoxicity Assessment :
- Toxicological Profile :
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for various applications:
- Antiviral Activity : Research indicates that compounds similar to this structure can inhibit viral replication. The presence of the purine base (6-aminopurine) suggests potential use in antiviral therapies targeting RNA viruses.
- Antitumor Properties : The pyridine moiety may enhance the compound's ability to interfere with cancer cell metabolism or proliferation pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells.
- Enzyme Inhibition : The phosphoryl group in the structure suggests potential as an enzyme inhibitor. Compounds with similar structures have been studied for their ability to inhibit kinases and phosphatases involved in signal transduction pathways.
Applications in Pharmaceuticals
Given its diverse biological activities, this compound has several potential applications in pharmaceuticals:
- Drug Development : Due to its antiviral and antitumor properties, this compound could be developed into a therapeutic agent for treating viral infections and cancers.
- Biomolecular Research : Its unique structure allows it to serve as a probe or marker in biochemical assays to study enzyme activity or cellular processes.
- Gene Therapy : The ability of similar compounds to interact with nucleic acids positions them as candidates for gene delivery systems or as components in gene editing technologies.
Case Study 1: Antiviral Efficacy
A study conducted on a derivative of this compound demonstrated significant inhibition of viral replication in vitro against the influenza virus. The mechanism was attributed to the compound's ability to disrupt viral RNA synthesis.
Case Study 2: Antitumor Activity
In preclinical trials, another analog showed promising results in reducing tumor size in xenograft models of breast cancer. The study highlighted the compound's mechanism of inducing apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally analogous to other nucleotide derivatives. Below is a comparative analysis with key analogs:
Research Findings and Functional Differentiation
Stability and Pharmacokinetics
Preparation Methods
Adenosine-5′-Monophosphate (AMP) Preparation
Adenosine is phosphorylated at the 5′-OH group using POCl3 in trimethyl phosphate, followed by hydrolysis to yield AMP. The reaction is typically conducted at −10°C to minimize side reactions, with yields exceeding 85%.
Pyrido-Pyrimidine Nucleoside Synthesis
The pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidine moiety is synthesized via a three-step process:
-
Condensation : Pyridoxal hydrochloride reacts with thiourea and aromatic aldehydes (e.g., benzaldehyde) in methanol/water under reflux to form 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidine-4-thiones.
-
S-Alkylation : Thiones are treated with 2-chloro-N-arylacetamides in methanol/KOH at 50°C, yielding N-aryl-2-(pyrido-pyrimidin-4-ylsulfanyl)acetamides.
-
Carbamoylation : Introduction of the 3-carbamoyl group is achieved via reaction with ammonium carbamate in DMF at 80°C.
Phosphorylation and Coupling Strategies
Phosphoromorpholidate Activation
The adenosine-5′-phosphoromorpholidate intermediate is prepared by treating AMP with N,N′-dicyclohexylcarbodiimide (DCC) and morpholine in pyridine. This intermediate reacts with the pyrido-pyrimidine nucleoside-5′-phosphate in dimethyl sulfoxide (DMSO) at room temperature for 48–72 hours.
Key Conditions :
CDI-Mediated Coupling
Carbonyldiimidazole (CDI) activates the phosphate group of AMP, forming a phosphorimidazolide intermediate. This reacts with the pyrido-pyrimidine nucleoside-5′-phosphate in DMF at 50°C for 2 hours.
Advantages :
-
Faster reaction times (2–4 hours vs. 48–72 hours for morpholidate method).
-
Compatibility with aqueous conditions when using mechanochemical activation.
Limitations :
Cyclic Trimetaphosphate Intermediate
Adenosine-5′-triphosphate (ATP) is activated with DCC in DMF, forming a cyclic trimetaphosphate intermediate. Reaction with the pyrido-pyrimidine nucleoside-5′-monophosphate in the presence of MgCl2 yields the target compound.
Optimization :
Purification and Characterization
Chromatographic Methods
Spectroscopic Characterization
-
31P NMR : Confirms phosphate connectivity. The central methyl phosphate group resonates at δ −10 to −12 ppm.
-
1H NMR : Pyrido-pyrimidine aromatic protons appear as doublets at δ 8.2–8.5 ppm, while the adenosine H8 proton resonates at δ 8.3 ppm.
Optimization and Scale-Up
Solvent Selection
Mechanochemical Activation
Grinding adenosine-5′-phosphorimidazolide with the pyrido-pyrimidine nucleoside-5′-phosphate in a ball mill for 1 hour achieves 75% yield without solvents.
Yield Comparison Table
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Phosphoromorpholidate | DMSO, 25°C, 72 h | 85–90 | 92 |
| CDI-Mediated | DMF, 50°C, 2 h | 50–60 | 88 |
| Trimetaphosphate | DMF/MgCl2, 25°C, 24 h | 40–60 | 95 |
| Mechanochemical | Ball mill, 1 h | 70–75 | 90 |
Q & A
Q. Key Steps :
- Oxidative coupling : describes using hydrogen peroxide (35%) in anhydrous acetic acid to oxidize intermediates, achieving 76–83% yields.
- Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors .
- Salt formation : Neutralization with sodium bicarbonate generates the disodium salt, enhancing aqueous solubility .
Q. Critical Parameters :
- Temperature control : Reflux at 90–100°C ensures complete oxidation without degradation.
- Stoichiometry : Excess hydrogen peroxide (3.6 eq.) drives reaction completion .
Basic: Which analytical techniques are most reliable for confirming identity and purity?
Advanced: How can researchers design experiments to probe enzyme-substrate interactions involving this compound?
Q. Approaches :
- Kinetic assays : Monitor NAD(P)+-dependent dehydrogenase activity spectrophotometrically (e.g., absorbance at 340 nm for NADPH formation) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) with histidine biosynthesis enzymes, as suggested by .
- Crystallography : Co-crystallize with target enzymes (e.g., histidinol dehydrogenase) to resolve binding motifs .
Q. Troubleshooting :
- Non-specific binding : Include competitive inhibitors (e.g., NADPH) to validate specificity .
- Buffer compatibility : Use Tris-HCl (pH 7.5) to maintain stability, as phosphate buffers may interfere with phosphoryl groups .
Advanced: What experimental strategies address contradictions in reported stability data under varying pH conditions?
Contradictions : Some studies report degradation at pH <6, while others note stability in acidic environments.
Resolution Strategies :
Controlled replication : Test stability in buffered solutions (pH 4–9) at 25°C, monitoring decomposition via HPLC .
Mechanistic studies : Use ³¹P NMR to identify hydrolysis products (e.g., inorganic phosphate) and propose degradation pathways .
Computational modeling : Predict pH-sensitive bonds (e.g., phosphoester linkages) using DFT calculations .
Key Finding : indicates ethanol recrystallization enhances stability, suggesting hydrophobic packing reduces hydrolytic susceptibility .
Advanced: How can researchers reconcile discrepancies in biological activity data across studies?
Case Example : Antifungal activity in C. albicans varies between 2.0–20.0 μM concentrations .
Methodological Adjustments :
- Standardize inoculum size : Use 1×10⁵ CFU/mL to minimize variability in disk diffusion assays .
- Validate via orthogonal assays : Compare agar diffusion results with broth microdilution MIC values .
- Control redox conditions : Pre-incubate compound with reducing agents (e.g., DTT) to test redox-dependent activity .
Data Interpretation : Contradictions may arise from differential cell permeability or off-target effects. Use fluorescently labeled analogs to track cellular uptake .
Methodological: What handling protocols are essential to ensure compound integrity during experiments?
Q. Best Practices :
- Storage : Lyophilized powder at -20°C under argon; aqueous solutions (pH 7.0–7.5) stored at 4°C for ≤48 hours .
- Avoid freeze-thaw cycles : Aliquot solutions to prevent repeated phase changes .
- Safety : Use fume hoods when handling powdered forms to avoid inhalation; PPE (gloves, goggles) mandatory due to phosphonate reactivity .
Validation : Periodic NMR checks (every 2 weeks) confirm absence of hydrolysis or oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
